![molecular formula C24H37N5O3 B2493179 Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate CAS No. 1904015-55-9](/img/structure/B2493179.png)
Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C24H37N5O3. It is a derivative of quinazolinone, a class of organic compounds that are known for their wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C24H37N5O3. It contains a quinazolinone core, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The exact structure would require more specific information or computational chemistry techniques for accurate determination.Applications De Recherche Scientifique
Biological Activity and Precursor to Natural Products
- Indiacen A and Indiacen B : Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These compounds exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, antinociceptive, and cytotoxic effects.
Tuberculosis Research
- Mycobacterium tuberculosis Survival Mechanisms : Under hypoxic conditions within infected granulomas, Mycobacterium tuberculosis (the causative agent of tuberculosis) relies on proton motive force generation for ATP production and other essential functions. Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate may play a role in this survival strategy .
Enzyme Inhibition
- PDE4 Inhibitors : Researchers have explored pyrazole derivatives as effective PDE4 inhibitors for treating inflammatory diseases. In synthetic routes to enantiopure derivatives, tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate has been preferred over other sulfinamide derivatives due to its yield and diastereoselectivity .
Chemical Synthesis
- Building Block : Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate serves as a useful building block in the synthesis of novel organic compounds. Researchers can create derivatives from this compound, which can then participate in further chemical reactions.
Structurally Novel Derivatives
- [1,2,4]triazino[5,6-b]indole and Indolo[2,3-b]quinoxaline Systems : The introduction of a tert-butyl group into these systems has led to a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives. This achievement involved condensation reactions with tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate .
Formylation and Synthetic Schemes
- Vilsmeier Formylation : The synthesis of tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate involves Vilsmeier formylation of commercially available 4-bromo-1H-indole. This compound serves as an intermediate in the synthetic scheme for natural prenyl indole derivatives .
Orientations Futures
The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications, as well as optimization of its synthesis process. Given the wide range of activities exhibited by quinazolinone derivatives , this compound could be a promising candidate for drug development.
Propriétés
IUPAC Name |
tert-butyl 3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamoyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O3/c1-24(2,3)32-23(31)29-12-6-7-17(15-29)22(30)27-18-10-13-28(14-11-18)21-19-8-4-5-9-20(19)25-16-26-21/h16-18H,4-15H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKDHGLXUFNKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.